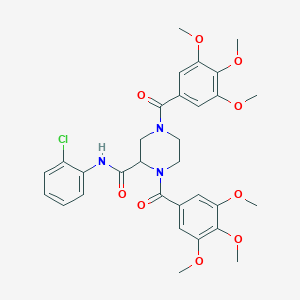

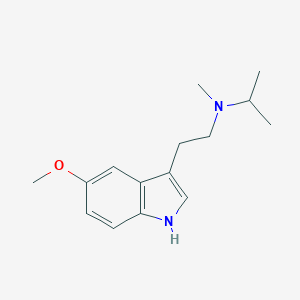

![molecular formula C12H11FN4O2 B137824 N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine CAS No. 33400-49-6](/img/structure/B137824.png)

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

Descripción general

Descripción

The compound "N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine" is a chemical that is likely to be of interest due to its structural components, which include a nitropyridine moiety and a fluorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their behaviors, which can be informative for understanding the properties and potential reactivity of "N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine".

Synthesis Analysis

The synthesis of related nitropyridine compounds can be complex, involving multiple steps and specific reagents. For example, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones involves the introduction of a nitropyridine group to a phenylaminoisoxazolone, which can further react to form different heterocyclic compounds . This suggests that the synthesis of "N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine" would also require careful selection of starting materials and reaction conditions to ensure the correct attachment of the fluorophenyl and nitropyridine groups to the diamine core.

Molecular Structure Analysis

The molecular structure of nitropyridine compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol . This study revealed a short N⋯H⋯O hydrogen bridge, indicating strong intermolecular interactions. Such structural information is crucial for understanding the reactivity and potential intermolecular interactions of "N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine".

Chemical Reactions Analysis

Nitropyridine compounds can participate in various chemical reactions. For instance, fluoro-nitropyridines have been used to derivatize amino groups in peptides and proteins, which can then be hydrolyzed to yield nitropyridyl amino acids . This reactivity towards amino groups could be relevant for "N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine", as it may undergo similar reactions due to its nitropyridine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine compounds can be influenced by their functional groups. For example, the presence of electron-withdrawing nitro groups can affect the acidity and basicity of the compound, as well as its spectroscopic behavior . Additionally, the fluorophenyl group could confer additional properties, such as increased lipophilicity or reactivity towards nucleophiles. The detection and quantification of nitrosamines in drinking water using mass spectrometry techniques highlight the importance of understanding the stability and reactivity of these compounds in different environments .

Aplicaciones Científicas De Investigación

-

Microwave Synthesis and Biological Evaluation of Fluorinated Benzimidazoles

- Application : A library of 22 novel 2-substituted fluorinated benzimidazoles was synthesized under microwave conditions and tested for their antimicrobial and antioxidant activity .

- Method : The benzimidazoles were synthesized by coupling reactions between o-phenylenediamines with carboxylic acids, carboxylic acid chlorides or aldehydes and in some cases esters and amides .

- Results : Two trioxygenated derivatives had minimum bactericidal concentration values ranging between 14.5–115.7 μM and 25.6–74.3 μM against S. aureus, E. coli, P. aeruginosa and K. pneumoniae. The benzimidazole with a CF3 substituent had the best antifungal activity at 94.3 µM against C. albicans .

-

Biological Potential of Indole Derivatives

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Results : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

-

Synthesis and Characterization of a New Pyridazin-3(2 H)-one Derivative

- Application : A new pyridazin-3(2 H)-one derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2 H)-one (FOMMP), was synthesized and characterized .

- Method : The compound was characterized using experimental techniques involving FT-IR, UV-Vis, 1 H-NMR, 13 C-NMR, ESI-MS, and single-crystal X-ray diffraction analysis .

- Results : The results of the characterization were not provided in the search results .

Propiedades

IUPAC Name |

6-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-11-6-5-10(17(18)19)12(14)16-11/h1-6H,7H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCIIRBNNSUNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187048 | |

| Record name | N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |

CAS RN |

33400-49-6 | |

| Record name | 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33400-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033400496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

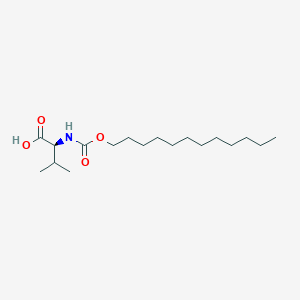

![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)

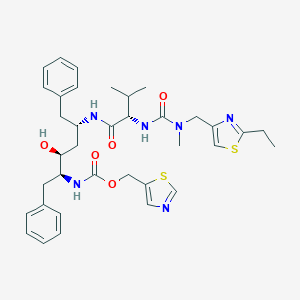

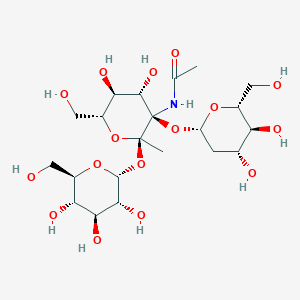

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)

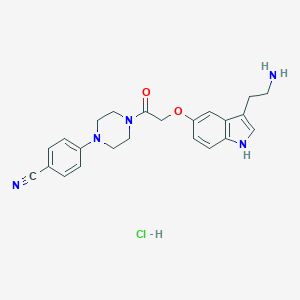

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)

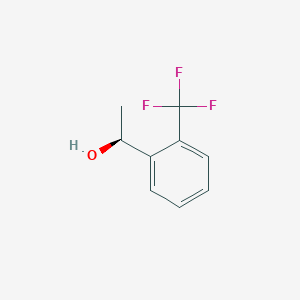

![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)

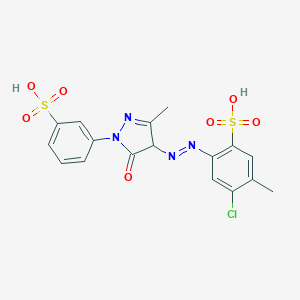

![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)